Cas no 189265-71-2 (Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-)

Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-, is an azo dye intermediate characterized by its distinct molecular structure, featuring a diazenyl group bridging a phenol moiety and a 4-bromophenyl substituent. This compound is valued for its role in synthesizing specialized dyes and pigments, offering precise chromophoric properties due to the conjugated π-electron system. The bromine substitution enhances its reactivity, facilitating further functionalization in organic synthesis. Its stability under controlled conditions and compatibility with various coupling reactions make it a reliable precursor in industrial and research applications. The compound’s structural specificity ensures consistent performance in producing high-purity colorants for advanced material science applications.
Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- structure
189265-71-2 structure
商品名:Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-
CAS番号:189265-71-2
MF:C12H9N2OBr
メガワット:277.117
CID:4503060
PubChem ID:200980

Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- 化学的及び物理的性質

名前と識別子

    • Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-
    • Phenol, 4-[2-(4-bromophenyl)diazenyl]-
    • 4-Bromo-4'-hydroxyazobenzene
    • AS-63621
    • 4-(4-Bromo-phenylazo)-phenol
    • (E)-4-((4-Bromophenyl)diazenyl)phenol
    • Phenol, p-((p-bromophenyl)azo)-
    • AKOS022173401
    • 4-methoxy-4'-bromoazobenzene
    • AI3-09034
    • MFCD00093929
    • 4-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]CYCLOHEXA-2,5-DIEN-1-ONE
    • 4-[2-(4-bromophenyl)diazen-1-yl]phenol
    • 4-(p-Bromophenylazo)phenol
    • 636-897-6
    • 4-(4-bromophenylazo)phenol
    • Phenol, 4-((4-bromophenyl)azo)-
    • 4-[2-(4-Bromophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
    • AKOS025243671
    • 189265-71-2
    • BDBM50111585
    • B4053
    • 4-[(4-bromophenyl)diazenyl]phenol
    • 4-((4-bromophenyl)diazenyl)phenol
    • DTXSID00952696
    • SCHEMBL6310251
    • DB-315777
    • 3035-94-7
    • 4-((4-Bromophenyl)azo)phenol
    • F16658
    • CHEMBL34712
    • BRN 0958207
    • 4-Bromophenylazophenol
    • MDL: MFCD00093929
    • インチ: InChI=1S/C12H9BrN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H/b15-14+
    • InChIKey: YEBZABRSUREBDG-CCEZHUSRSA-N
    • ほほえんだ: C1=C(C=CC(=C1)/N=N/C2=CC=C(C=C2)O)Br

計算された属性

  • せいみつぶんしりょう: 275.98983Da
  • どういたいしつりょう: 275.98983Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A677720-1g
(E)-4-((4-Bromophenyl)diazenyl)phenol
189265-71-2 96%
1g
$599.0 2025-02-24

Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- 関連文献

Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-に関する追加情報

Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- and CAS No. 189265-71-2: A Comprehensive Overview

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-, identified by its CAS number CAS No. 189265-71-2, has garnered significant attention due to its unique structural properties and potential applications. This compound, featuring a diazenyl linkage between a phenol moiety and a brominated aromatic ring, exhibits intriguing chemical behavior that makes it a subject of extensive research.

The molecular structure of Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- consists of a phenolic hydroxyl group attached to an azo compound derived from 4-bromoaniline. This arrangement imparts both electron-donating and electron-withdrawing capabilities to the molecule, making it a versatile intermediate in organic synthesis. The presence of the bromine atom further enhances its reactivity, enabling various functionalization strategies that are crucial for drug development and material innovation.

In recent years, the study of azo compounds has seen remarkable progress, particularly in their application as photoactive materials and catalysts. The diazenyl group in Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- has been explored for its ability to undergo photoinduced electron transfer (PET), which is a fundamental process in many biological and chemical systems. This property has opened new avenues for developing advanced photodynamic therapies and optoelectronic devices.

One of the most compelling aspects of this compound is its potential in medicinal chemistry. Researchers have been investigating its derivatives as candidates for antimicrobial and anti-inflammatory agents. The combination of the phenol and diazenyl groups creates a scaffold that can interact with biological targets in multiple ways, offering a rich ground for structure-activity relationship (SAR) studies. Preliminary studies have shown promising results in inhibiting certain enzymes associated with inflammatory responses, suggesting its therapeutic potential.

The synthesis of Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- involves a series of well-established organic reactions, including diazotization and coupling reactions. The use of 4-bromoaniline as a precursor allows for the introduction of bromine atoms at specific positions, which can be further modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic pathways highlight the compound's utility as a building block for more complex molecules.

The electronic properties of this compound have also been studied extensively. The extended conjugation system created by the azo group and the aromatic rings contributes to its absorption characteristics in the visible region of the spectrum. This makes it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices where color tuning is essential.

In conclusion, Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]- (CAS No. 189265-71-2) represents a fascinating chemical entity with diverse applications ranging from pharmaceuticals to advanced materials. Its unique structural features and reactivity make it a valuable asset in synthetic chemistry and an exciting subject for future research. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play critical roles in addressing some of the most pressing challenges in science and technology.

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Amadis Chemical Company Limited
(CAS:189265-71-2)Phenol, 4-[(1E)-2-(4-bromophenyl)diazenyl]-
A1004154
清らかである:99%
はかる:1g
価格 ($):539.0